molecular formula C9H8BrClO B8470063 2-(4-Bromo-2-chloro-phenyl)-propionaldehyde

2-(4-Bromo-2-chloro-phenyl)-propionaldehyde

Cat. No. B8470063
M. Wt: 247.51 g/mol
InChI Key: QYCYRGFWVUHDFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromo-2-chloro-phenyl)-propionaldehyde is a useful research compound. Its molecular formula is C9H8BrClO and its molecular weight is 247.51 g/mol. The purity is usually 95%.
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properties

Product Name

2-(4-Bromo-2-chloro-phenyl)-propionaldehyde

Molecular Formula

C9H8BrClO

Molecular Weight

247.51 g/mol

IUPAC Name

2-(4-bromo-2-chlorophenyl)propanal

InChI

InChI=1S/C9H8BrClO/c1-6(5-12)8-3-2-7(10)4-9(8)11/h2-6H,1H3

InChI Key

QYCYRGFWVUHDFI-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C1=C(C=C(C=C1)Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium tert-butoxide (7.53 g) was added to a solution 2-chloro-4-bromoacetophenone (CAS Reg. No. 252561-81-2, 10.45 g) and (methoxymethyl)-triphenylphosphosium chloride (21.48 g) in THF (100 ml) at room temperature. The mixture was stirred for 1 h at room temperature. 25% aqueous HCl (90 ml) was added. The resulting mixture was stirred 1 h at room temperature and poured then carefully to a saturated aqueous NaHCO3 solution. After neutralization, the mixture was extracted with EtOAc. The combined organic layers were dried over Na2SO4 and then concentrated to an oil. The residue was purified by flash chromatography (SiO2, EtOAc/heptane 1:4) to give the title compound (8.1 g) as a yellow oil. MS (m/e, ISP neg. ion)=247.2 [M−H+].
Quantity
7.53 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
(methoxymethyl)-triphenylphosphosium chloride
Quantity
21.48 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

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